Cas no 2098086-62-3 (6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid)

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxypiperidine moiety and a carboxylic acid functional group. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for biologically active molecules. The hydroxypiperidine group enhances solubility and potential interactions with biological targets, while the carboxylic acid allows for further derivatization. Its balanced physicochemical properties make it suitable for applications in kinase inhibitor design and other therapeutic areas. The compound is typically supplied with high purity, ensuring reliability in research and synthesis workflows.
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid structure
2098086-62-3 structure
商品名:6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS番号:2098086-62-3
MF:C10H13N3O3
メガワット:223.228522062302
CID:5726150
PubChem ID:121206197

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • AKOS026715364
    • 6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
    • 2098086-62-3
    • F1967-5365
    • 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
    • インチ: 1S/C10H13N3O3/c14-7-2-1-3-13(5-7)9-4-8(10(15)16)11-6-12-9/h4,6-7,14H,1-3,5H2,(H,15,16)
    • InChIKey: JLDOVZFZEGXQMJ-UHFFFAOYSA-N
    • ほほえんだ: OC1CN(C2C=C(C(=O)O)N=CN=2)CCC1

計算された属性

  • せいみつぶんしりょう: 223.09569129g/mol
  • どういたいしつりょう: 223.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 86.6Ų

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-5365-10g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
10g
$3062.0 2023-09-06
Life Chemicals
F1967-5365-0.25g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
0.25g
$657.0 2023-09-06
Life Chemicals
F1967-5365-0.5g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
0.5g
$692.0 2023-09-06
TRC
H270386-100mg
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid
2098086-62-3
100mg
$ 185.00 2022-06-04
TRC
H270386-500mg
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid
2098086-62-3
500mg
$ 680.00 2022-06-04
Life Chemicals
F1967-5365-2.5g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
2.5g
$1458.0 2023-09-06
Life Chemicals
F1967-5365-1g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
1g
$729.0 2023-09-06
Life Chemicals
F1967-5365-5g
6-(3-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
2098086-62-3 95%+
5g
$2187.0 2023-09-06
TRC
H270386-1g
6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid
2098086-62-3
1g
$ 1045.00 2022-06-04

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 関連文献

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acidに関する追加情報

Research Briefing on 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3)

6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3) is a novel pyrimidine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound features a hydroxypiperidine moiety linked to a pyrimidine carboxylic acid scaffold, which is known to exhibit diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a building block for the development of kinase inhibitors. The study highlighted its structural versatility, enabling modifications at both the hydroxypiperidine and carboxylic acid functional groups to optimize binding affinity and selectivity. Molecular docking simulations revealed that derivatives of 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid could effectively bind to the ATP-binding sites of several kinases, including PI3K and CDK2, suggesting its potential as a scaffold for anticancer drug development.

Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used to synthesize a series of protease inhibitors. The study demonstrated that the hydroxypiperidine moiety enhances solubility and bioavailability, addressing a common challenge in drug development. The lead compound derived from this scaffold exhibited nanomolar inhibitory activity against a viral protease, underscoring its promise in antiviral therapy.

Further research has also explored the compound's role in modulating protein-protein interactions (PPIs). A 2024 Nature Communications paper described its incorporation into peptidomimetics designed to disrupt oncogenic PPIs. The carboxylic acid group facilitated conjugation with peptide sequences, while the hydroxypiperidine improved cellular permeability. This dual functionality positions 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid as a valuable tool in chemical biology for probing PPI networks.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Ongoing studies are focusing on structural refinements to reduce metabolic instability and improve target engagement. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 6-(3-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 2098086-62-3) represents a versatile and promising scaffold in drug discovery. Its applications span kinase inhibition, protease targeting, and PPI modulation, with recent studies highlighting its potential in addressing unmet medical needs. Future research will likely expand its utility further, leveraging its unique chemical properties for innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD